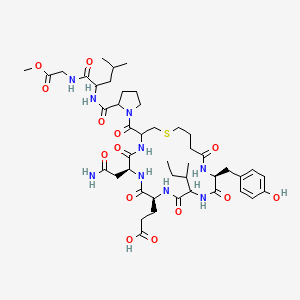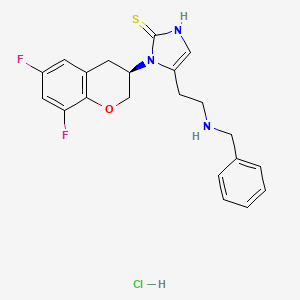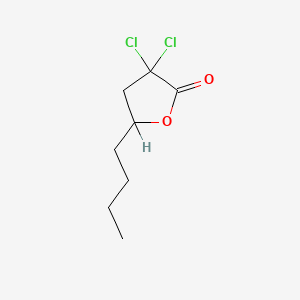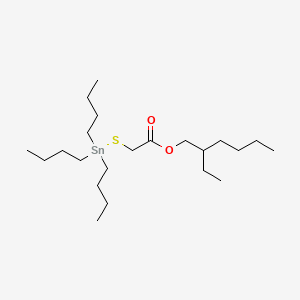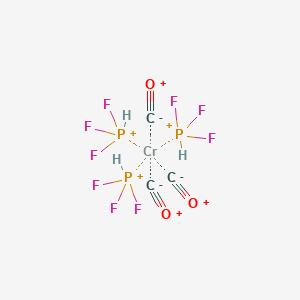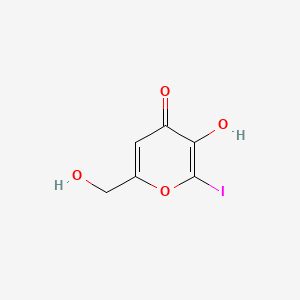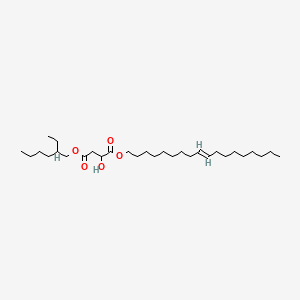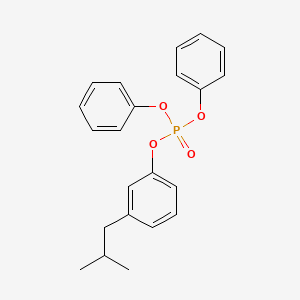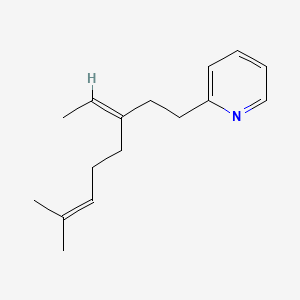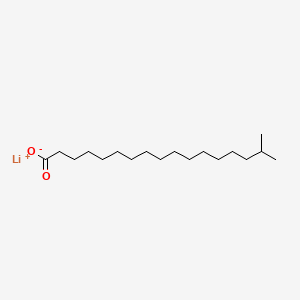
Lithium isooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound with the molecular formula C18H35LiO2 and a molecular weight of 290.411 g/mol . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium isooctadecanoate can be synthesized through the neutralization reaction between isooctadecanoic acid and lithium hydroxide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
C18H36O2 (isooctadecanoic acid) + LiOH → C18H35LiO2 (lithium isooctadecanoate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium isooctadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound peroxide.
Reduction: It can be reduced to form this compound alcohol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound peroxide.
Reduction: this compound alcohol.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Lithium isooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acids in biological systems.
Industry: It is used in the production of lubricants, surfactants, and as an additive in the formulation of cosmetics and personal care products
Mécanisme D'action
The mechanism of action of lithium isooctadecanoate involves its interaction with various molecular targets and pathways. It primarily acts by:
Inhibition of Enzymes: It inhibits enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes.
Modulation of Receptors: It modulates the activity of glutamate receptors, maintaining a balance in glutamate levels between cells.
Pathway Involvement: It affects pathways such as the Wnt/β-catenin pathway, CREB/brain-derived neurotrophic factor pathway, and nuclear factor (erythroid-derived 2)-like 2 pathway
Comparaison Avec Des Composés Similaires
Lithium stearate: Another lithium salt of a fatty acid, used in similar applications but with different physical properties.
Lithium palmitate: Similar in structure but with a shorter carbon chain, leading to different chemical behavior.
Lithium laurate: Even shorter carbon chain, used in different industrial applications.
Uniqueness: Lithium isooctadecanoate is unique due to its branched structure, which imparts different solubility and reactivity compared to its linear counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Propriétés
Numéro CAS |
84731-55-5 |
|---|---|
Formule moléculaire |
C18H35LiO2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
lithium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.Li/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
IWKHLSWRZUBVAH-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)CCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


